

Technical Guide: Characterization of C₁₄H₂₀O₃

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Compound of Interest

Compound Name: 4-(Heptyloxy)benzoic acid

Cat. No.: B096684

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Introduction

The molecular formula C₁₄H₂₀O₃ represents several isomeric compounds, the most prominent of which is Heptylparaben (heptyl 4-hydroxybenzoate). This technical guide provides a comprehensive overview of the characterization of this compound, focusing on its physicochemical properties, spectroscopic data, and analytical methodologies. This document is intended to serve as a valuable resource for researchers and professionals involved in the analysis, development, and application of this and structurally related compounds.

Heptylparaben, a member of the paraben family, is an alkyl ester of p-hydroxybenzoic acid.^[1] It has been utilized as a preservative in cosmetics, food, and pharmaceutical products due to its antimicrobial properties.^{[1][2]} A thorough understanding of its characteristics is crucial for its application and for the development of new derivatives with potential therapeutic applications.

Physicochemical Properties

The physical and chemical properties of the primary isomer, Heptylparaben, are summarized below. These properties are fundamental for its handling, formulation, and development.

Property	Value	Reference
Molecular Weight	236.31 g/mol	[3]
Appearance	White to off-white crystalline solid	[4][5]
Melting Point	48-51 °C	[3][4]
Boiling Point	338.77 °C (estimated)	[5]
Water Solubility	0.02 mg/mL at 30 °C	[3]
Solubility in Organic Solvents	Soluble in ethanol, propylene glycol, chloroform (slightly), methanol (slightly)	[4][5]
logP (Octanol-Water Partition Coefficient)	4.83	[3]
pKa	8.23 ± 0.15 (Predicted)	[5]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of C₁₄H₂₀O₃ isomers. The following data corresponds to Heptylparaben.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (90 MHz, CDCl_3) δ [ppm]	^{13}C NMR (25.16 MHz, CDCl_3) δ [ppm]
7.94 (d, 2H)	167.65
6.85 (d, 2H)	160.86
4.30 (t, 2H)	131.99
1.75 (m, 2H)	122.21
1.32 (m, 8H)	115.43
0.88 (t, 3H)	65.39
31.75	
28.97	
28.76	
26.03	
22.60	
14.04	
Reference for NMR Data:[3]	

Infrared (IR) Spectroscopy

The IR spectrum of Heptylparaben exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Assignment
3600-3200	O-H stretch (phenolic)
2955, 2928, 2857	C-H stretch (aliphatic)
1712	C=O stretch (ester)
1608, 1592, 1511	C=C stretch (aromatic)
1279, 1170	C-O stretch
Reference for IR Data:[6][7]	

Mass Spectrometry (MS)

Mass spectrometry data is critical for determining the molecular weight and fragmentation pattern of the compound.

m/z	Interpretation
236.1412	[M] ⁺ (Molecular Ion)
138	[HO-C ₆ H ₄ -COOH] ⁺
121	[HO-C ₆ H ₄ -CO] ⁺
99	[C ₇ H ₁₅] ⁺
Reference for MS Data:[4][8]	

Experimental Protocols

The characterization of a compound with the molecular formula C₁₄H₂₀O₃ involves a series of analytical techniques to confirm its identity and purity.[9][10]

Synthesis of Heptylparaben

A common laboratory synthesis involves the Fischer esterification of p-hydroxybenzoic acid with n-heptanol.[4]

Procedure:

- Combine p-hydroxybenzoic acid (1 equivalent) and n-heptanol (1.5 equivalents) in a round-bottom flask.
- Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
- Heat the mixture under reflux for several hours, with continuous removal of water using a Dean-Stark apparatus.
- After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
- Extract the product with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain pure Heptylparaben.

Spectroscopic Analysis

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- **Instrumentation:** Acquire ^1H and ^{13}C NMR spectra on a 300 MHz or higher field NMR spectrometer.
- **Data Processing:** Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

4.2.2 Infrared (IR) Spectroscopy

- **Sample Preparation:** Prepare the sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

- Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm^{-1} .

4.2.3 Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.
- Instrumentation: Analyze the sample using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.^[9] Electron ionization (EI) is a common ionization technique.

Chromatographic Analysis

4.3.1 Thin-Layer Chromatography (TLC)

- Stationary Phase: Silica gel plates.
- Mobile Phase: A mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate). The optimal ratio should be determined experimentally.
- Visualization: UV light (254 nm) or staining with an appropriate reagent (e.g., potassium permanganate).

4.3.2 High-Performance Liquid Chromatography (HPLC)

- Column: A reverse-phase C18 column is typically used.
- Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
- Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (e.g., 254 nm).

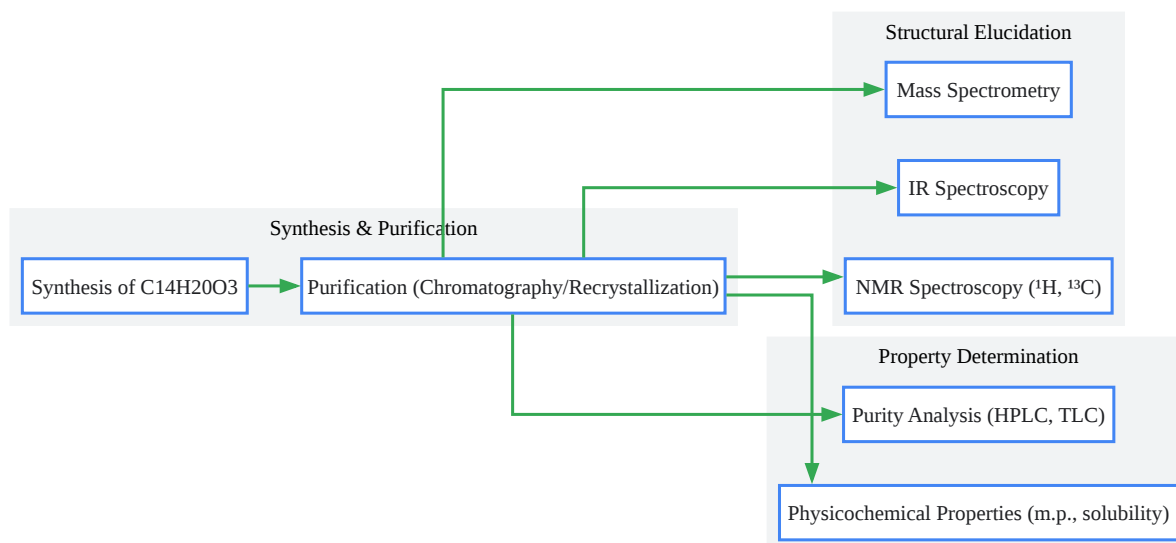
Biological Activity and Signaling Pathways

Derivatives of p-hydroxybenzoic acid, including parabens, have been reported to exhibit a range of biological activities, such as antimicrobial, antioxidant, and anti-inflammatory effects.^{[1][2][11]} The antimicrobial activity of parabens is a key reason for their use as preservatives.

While specific signaling pathways for Heptylparaben are not extensively detailed in the provided search results, the general mechanism of action for the antimicrobial effects of similar phenolic compounds often involves disruption of microbial cell membranes and inhibition of key cellular enzymes.

Visualizations

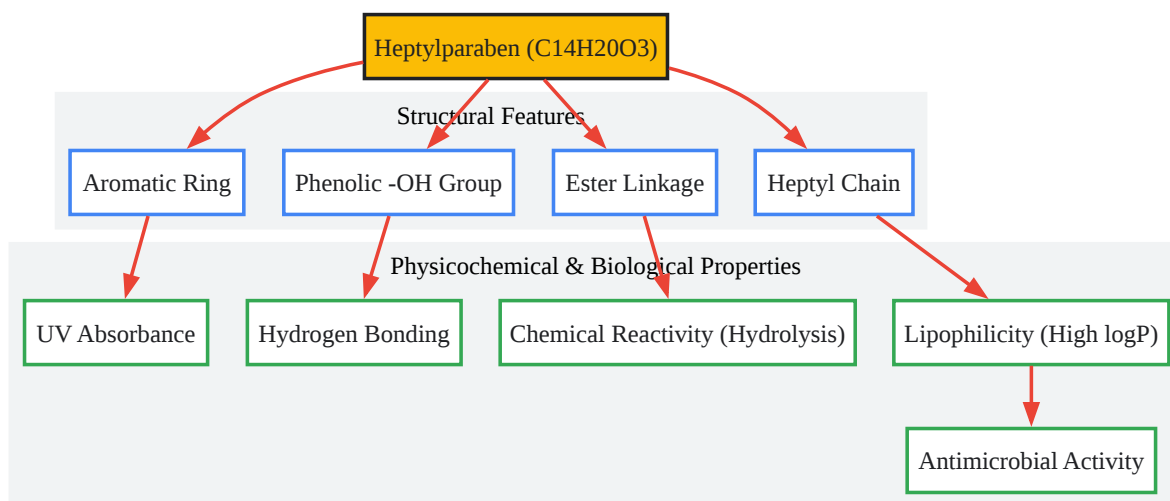
Experimental Workflow for Compound Characterization



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Caption: General experimental workflow for the synthesis and characterization of an organic compound.

Structure-Property Relationship of Heptylparaben



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Caption: Relationship between the structural features of Heptylparaben and its properties.

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